BenchChemオンラインストアへようこそ!

Aminoethylbenzamide

MAO-B inhibition reversible inhibition Parkinson's disease

Aminoethylbenzamide (CAS 1343794-67-1; C₉H₁₂N₂O; MW 164.20) designates the 2-(2-aminoethyl)benzamide scaffold, a primary benzamide carrying an aminoethyl substituent at the ortho position of the aromatic ring. This regioisomer belongs to a broader family of aminoethyl-substituted benzamides that have been extensively characterized as mechanism-based, reversible inhibitors of monoamine oxidase B (MAO-B) and as precursors for Rho-kinase inhibitors, melanoma imaging agents, and sigma receptor ligands.

Molecular Formula C9H12N2O
Molecular Weight 164.20 g/mol
Cat. No. B13878683
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAminoethylbenzamide
Molecular FormulaC9H12N2O
Molecular Weight164.20 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)CCN)C(=O)N
InChIInChI=1S/C9H12N2O/c10-6-5-7-3-1-2-4-8(7)9(11)12/h1-4H,5-6,10H2,(H2,11,12)
InChIKeyHSDSTGHHYXHHPS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Aminoethylbenzamide Procurement Guide: What Defines This Benzamide Scaffold Across Regioisomers


Aminoethylbenzamide (CAS 1343794-67-1; C₉H₁₂N₂O; MW 164.20) designates the 2-(2-aminoethyl)benzamide scaffold, a primary benzamide carrying an aminoethyl substituent at the ortho position of the aromatic ring . This regioisomer belongs to a broader family of aminoethyl-substituted benzamides that have been extensively characterized as mechanism-based, reversible inhibitors of monoamine oxidase B (MAO-B) and as precursors for Rho-kinase inhibitors, melanoma imaging agents, and sigma receptor ligands [1]. The ortho-substituted variant differs fundamentally from its para (4-(2-aminoethyl)benzamide, CAS 90513-12-5) and N-substituted (N-(2-aminoethyl)benzamide, CAS 1009-17-2) counterparts in both physicochemical properties and biological target engagement profiles.

Why Substituting Aminoethylbenzamide with Another Benzamide Building Block Compromises Experimental Reproducibility


Aminoethylbenzamide regioisomers and N-substituted analogs are not interchangeable building blocks, as the position of the aminoethyl group (ortho vs. para vs. N-amide) dictates hydrogen-bonding geometry, metabolic stability, and target engagement. The ortho isomer (CAS 1343794-67-1) places the basic amine proximal to the amide carbonyl, creating an intramolecular interaction motif absent in the para isomer . N-(2-aminoethyl)benzamide (CAS 1009-17-2) provides a flexible aminoethyl side chain off the amide nitrogen that yields a distinct MAO-B pharmacophore exploited in the Ro 16-6491 series; this scaffold is inactive as a Rho-kinase inhibitor precursor [1]. Conversely, 4-(1-aminoethyl)benzamide serves as the chiral building block for Y-32885, a Rho-kinase inhibitor, but lacks MAO-B activity [2]. Substituting one isomer for another therefore leads to loss of the intended pharmacological or synthetic utility.

Quantitative Differentiation Evidence for Aminoethylbenzamide vs. Closest Analogs and In-Class Candidates


Reversible MAO-B Inhibition: Dialysis Recovery Differentiates Aminoethylbenzamide Derivatives from Irreversible Inhibitors

The N-(2-aminoethyl)benzamide scaffold—the most extensively characterized subclass within the aminoethylbenzamide family—acts as a mechanism-based, reversible inhibitor of MAO-B. In contrast to the irreversible MAO-B inhibitor L-deprenyl (selegiline), compounds based on this scaffold exhibit complete recovery of enzyme activity upon dialysis. Annan and Silverman (1993) demonstrated that halo- and nitro-substituted N-(2-aminoethyl)benzamide analogs are competitive, time-dependent MAO-B inhibitors, but 'upon dialysis complete return of enzyme activity is observed for all compounds' [1]. This reversibility contrasts sharply with L-deprenyl, which forms a covalent adduct with the FAD cofactor, rendering inhibition irreversible and requiring de novo enzyme synthesis for recovery of MAO-B activity [2].

MAO-B inhibition reversible inhibition Parkinson's disease neuroprotection

Monoamine Uptake Profile: Ro 16-6491 (N-(2-Aminoethyl)-4-chlorobenzamide) vs. L-Deprenyl and Lazabemide

In a direct head-to-head comparative study, Bondiolotti et al. (1995) evaluated the effects of the reversible MAO-B inhibitor Ro 16-6491 (N-(2-aminoethyl)-4-chlorobenzamide, a close structural analog of N-(2-aminoethyl)benzamide) on [³H]monoamine uptake in rat forebrain synaptosomes, compared with lazabemide and the irreversible inhibitor L-deprenyl [1]. Ro 16-6491 displayed a unique rank-order potency for amine uptake inhibition (NA ≥ 5HT >>> DA), with IC₅₀ values of 90 μM (NA), 90 μM (5HT), and >1000 μM (DA). L-deprenyl was 4–10× more potent at inhibiting catecholamine uptake (NA IC₅₀ 23 μM; DA IC₅₀ 109 μM) but 2–3× less potent at inhibiting 5HT uptake (IC₅₀ 233 μM). At 500 μM, Ro 16-6491 induced greater 5HT release than L-deprenyl but was less effective at DA release [1].

monoamine uptake synaptosome assay MAO-B inhibitor neuropharmacology

Positional Isomer Effect on MAO-B Inhibitory Potency: Para-Chloro Substitution Enhances Ki to 0.80 μM

The N-(2-aminoethyl)benzamide core scaffold alone exhibits only weak MAO-B inhibitory activity; however, systematic halogenation dramatically improves potency. Ohmomo et al. (1992) synthesized a series of iodinated N-(2-aminoethyl)benzamide analogs and identified N-(2-aminoethyl)-2-chloro-4-iodobenzamide hydrochloride (compound 2d) as the most potent and selective MAO-B inhibitor in the series, with a non-competitive inhibition constant (Ki) of 0.80 μM [1]. The parent unsubstituted N-(2-aminoethyl)benzamide was not active enough to report a Ki in this study, indicating that the 4-iodo and 2-chloro substituents are critical for the >100-fold potency enhancement over the unsubstituted scaffold [1].

structure-activity relationship MAO-B inhibitor Ki N-(2-aminoethyl)benzamide

Melanoma Cellular Uptake: Iodinated Aminoethylbenzamide Derivatives Achieve ~80% Uptake with R²=0.95 Melanin Correlation

Aminoalkyl-iodobenzamide (ABA) derivatives, including para-[¹³¹I]iododiethyl-aminoethylbenzamide (p-¹³¹I-ABA-2-2), were evaluated for cellular uptake in murine melanoma B16/C3 cells by Dittmann et al. (1999). All 11 radioiodinated ABA derivatives demonstrated high uptake—up to approximately 80% of administered radioactivity—in melanotic melanoma cells [1]. Using p-¹³¹I-ABA-2-2, a close linear correlation was established between cellular melanin content and tracer uptake (R² = 0.95) [1]. Importantly, extracellular melanin had no effect on cellular tracer uptake, and the accumulation was independent of specific activity, excluding a significant receptor-mediated component [1].

melanoma imaging radioiodinated benzamide cellular uptake SPECT

Sigma Receptor Affinity: Conformationally Flexible Benzamide Analogs Achieve Ki = 2 nM at Dopamine D3 with Sigma-2 Selectivity

A series of conformationally flexible benzamide analogs—structurally related to aminoethylbenzamide derivatives—was evaluated for dopamine D2-like and sigma receptor affinity using in vitro radioligand binding assays. One compound (15) bound with high affinity (Ki = 2 nM) and 30-fold selectivity for D3 over D2 receptors, while several analogs displayed high affinity and excellent selectivity for sigma-2 versus sigma-1 receptors [1]. This dual D3/sigma-2 profile is not observed for rigid benzamide antipsychotics such as sulpiride or amisulpride, which are selective D2/D3 antagonists with negligible sigma receptor binding. The conformational flexibility conferred by the aminoethyl linker is a key structural determinant of sigma receptor engagement [1].

sigma receptor dopamine D3 benzamide PET imaging

In Vivo MAO-B Inhibition Reversibility: Brain Enzyme Activity Returns to Control Within 24 Hours Post-Administration

Ohmomo et al. (1992) confirmed that brain MAO-B inhibition by N-(2-aminoethyl)-2-chloro-4-iodobenzamide (compound 2d) was reversible in vivo, with enzyme activity completely returning to control values 24 hours after administration [1]. This contrasts sharply with L-deprenyl (selegiline), which produces irreversible MAO-B inhibition lasting weeks in vivo, as recovery depends on new enzyme synthesis with a half-life of approximately 3–4 days [2]. The rapid reversibility of aminoethylbenzamide-derived inhibitors makes them preferable candidates for functional MAO-B imaging studies using SPECT, where transient enzyme occupancy is desirable [1].

in vivo MAO-B inhibition reversibility SPECT imaging Ro 16-6491

Evidence-Backed Application Scenarios Where Aminoethylbenzamide Delivers Differentiated Value


MAO-B Inhibitor Probe Development Requiring Reversible, Non-Chelating Pharmacology

The aminoethylbenzamide scaffold provides a validated starting point for developing reversible MAO-B inhibitor probes with rapid in vivo recovery (24 h). Unlike the irreversible inhibitor L-deprenyl, which permanently inactivates MAO-B and carries the risk of tyramine-induced hypertensive crisis, aminoethylbenzamide-derived compounds permit washout and restoration of baseline enzyme activity. This reversibility is critical for functional brain MAO-B PET/SPECT imaging studies where transient occupancy is required [1]. The N-(2-aminoethyl)benzamide subclass should be selected for MAO-B-targeted projects; the 4-(1-aminoethyl)benzamide isomer is structurally mismatched for this application [2].

Radioiodinated Melanoma Imaging Agent Development

Para-iodinated aminoethylbenzamide derivatives achieve approximately 80% cellular uptake in melanotic melanoma cells with a melanin content–uptake correlation of R² = 0.95, making them suitable lead scaffolds for SPECT melanoma imaging tracer development [1]. The position of iodine substitution is critical: ortho-iodinated analogs suffer an approximately 30% reduction in cellular uptake relative to para-substituted derivatives, directly impacting imaging sensitivity [1]. Researchers should specify the para-regioisomer for radiolabeling; the ortho-substituted aminoethylbenzamide (CAS 1343794-67-1) would require a different substitution strategy.

Dopamine D3 / Sigma-2 Dual-Target Ligand Design

Conformationally flexible benzamide analogs incorporating the aminoethyl linker motif achieve sub-nanomolar to low-nanomolar affinity at dopamine D3 receptors (Ki = 2 nM) with high selectivity for sigma-2 over sigma-1 receptors [1]. This dual D3/sigma-2 pharmacological profile is inaccessible to rigid benzamide scaffolds such as sulpiride or amisulpride, and positions aminoethylbenzamide derivatives as privileged starting points for PET tracer development targeting sigma-2-expressing tumors or for atypical antipsychotic lead optimization [1].

Rho-Kinase Inhibitor Precursor Synthesis (Chiral 4-(1-Aminoethyl)benzamide Series)

(R)-(+)-N-(4-pyridyl)-4-(1-aminoethyl)benzamide (Y-32885) is a potent Rho-kinase inhibitor; its synthesis requires enantiomerically pure (R)-4-(1-aminoethyl)benzamide as the chiral building block. Structure-activity relationship studies have demonstrated that modifications to the 1-aminoethyl group, the pyridyl ring, or the amide linker uniformly result in diminished or complete loss of Rho-kinase inhibitory activity, underscoring the stringent structural requirements of this chemotype [1]. Only the para-substituted, (R)-configured 4-(1-aminoethyl)benzamide isomer (CAS 173898-21-0) yields active Rho-kinase inhibitors; the ortho isomer (CAS 1343794-67-1) is unsuitable for this application [1].

Quote Request

Request a Quote for Aminoethylbenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.